molecular formula C17H27BN2O4 B2959093 Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester CAS No. 1264282-48-5

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B2959093
CAS No.: 1264282-48-5
M. Wt: 334.22
InChI Key: LNJAORDUGNFOAD-UHFFFAOYSA-N
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Description

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a versatile building block in various chemical reactions, especially in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 3-(Aminomethyl)pyridine with boronic acid derivatives under controlled conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction process .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and high yield . The reaction conditions are optimized to ensure the purity and stability of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-12-10-19-9-8-13(12)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJAORDUGNFOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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